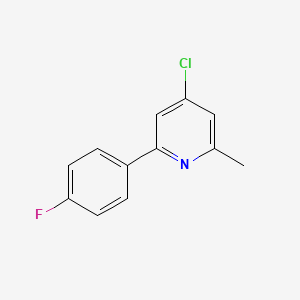
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes a chlorine atom at the 4-position, a fluorophenyl group at the 2-position, and a methyl group at the 6-position. These substitutions confer unique chemical and physical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-methylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-2-fluorophenylboronic acid, which is then subjected to Suzuki coupling with 6-methylpyridine-2-boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The fluorophenyl group can be reduced to a phenyl group using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.
Major Products
Substitution: Formation of 4-azido-2-(4-fluorophenyl)-6-methylpyridine or 4-thio-2-(4-fluorophenyl)-6-methylpyridine.
Oxidation: Formation of 4-chloro-2-(4-fluorophenyl)-6-carboxypyridine.
Reduction: Formation of 4-chloro-2-phenyl-6-methylpyridine.
Applications De Recherche Scientifique
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
4-Chloro-2-(4-fluorophenyl)-6-methylpyridine can be compared with other similar compounds, such as:
4-Chloro-2-(4-fluorophenyl)-6-ethylpyridine: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
4-Chloro-2-(4-fluorophenyl)-6-methoxypyridine: Contains a methoxy group at the 6-position, potentially altering its chemical properties and applications.
4-Chloro-2-(4-fluorophenyl)-6-aminopyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Propriétés
Numéro CAS |
919488-18-9 |
|---|---|
Formule moléculaire |
C12H9ClFN |
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
4-chloro-2-(4-fluorophenyl)-6-methylpyridine |
InChI |
InChI=1S/C12H9ClFN/c1-8-6-10(13)7-12(15-8)9-2-4-11(14)5-3-9/h2-7H,1H3 |
Clé InChI |
MCIXOFNWAJZQTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)

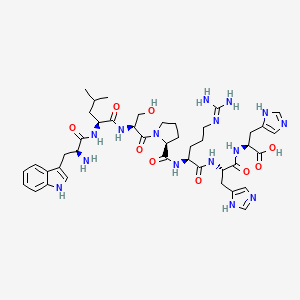

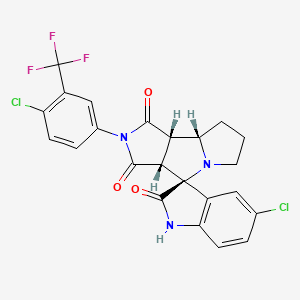

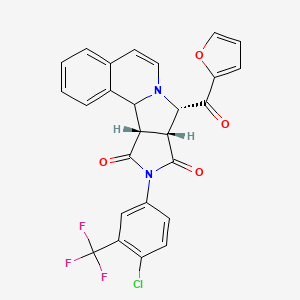
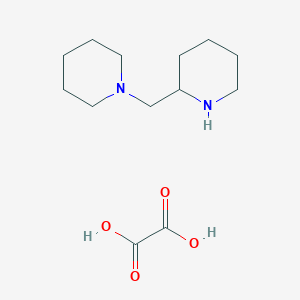
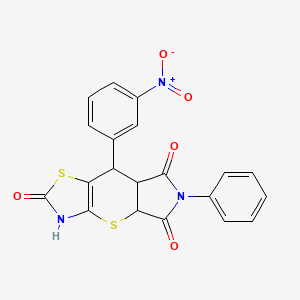
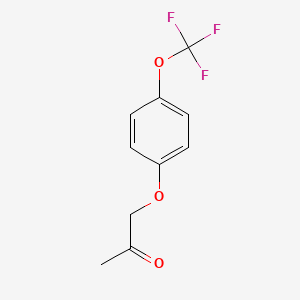
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)
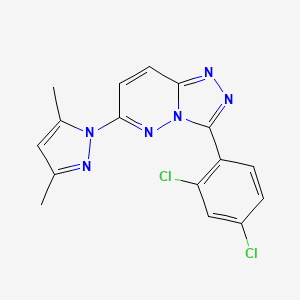
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
